Cas no 957892-26-1 ([6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid)
acetic acid structure](https://www.kuujia.com/scimg/cas/957892-26-1x500.png)
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
- 3-Quinolineacetic acid, 6-chloro-2-methyl-α-(1-methylethoxy)-4-(4-methylphenyl)-
- 2-[6-chloro-2-methyl-4-(p-tolyl)-3-quinolyl]-2-isopropoxy-acetic acid
- 2-(6-chloro-2-methyl-4-(p-tolyl)quinolin-3-yl)-2-isopropoxyacetic acid
- 957892-26-1
-
- Inchi: 1S/C22H22ClNO3/c1-12(2)27-21(22(25)26)19-14(4)24-18-10-9-16(23)11-17(18)20(19)15-7-5-13(3)6-8-15/h5-12,21H,1-4H3,(H,25,26)
- InChI Key: JRVDNDDXSCEZJI-UHFFFAOYSA-N
- SMILES: C(C1C(=NC2C=CC(Cl)=CC=2C=1C1C=CC(C)=CC=1)C)(C(=O)O)OC(C)C
Computed Properties
- Exact Mass: 383.1288213g/mol
- Monoisotopic Mass: 383.1288213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.5
- Topological Polar Surface Area: 59.4Ų
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C929774-10mg |
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid |
957892-26-1 | 95% | 10mg |
¥6,177.60 | 2022-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1706884-10mg |
2-(6-Chloro-2-methyl-4-(p-tolyl)quinolin-3-yl)-2-isopropoxyacetic acid |
957892-26-1 | 98% | 10mg |
¥9267.00 | 2024-04-23 |
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid Related Literature
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid
Comprehensive Overview of [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid (CAS No. 957892-26-1)
[6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid (CAS No. 957892-26-1) is a specialized quinoline derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its unique chloro-methylphenyl-quinoline backbone and isopropoxyacetic acid side chain, has garnered attention for its structural complexity and potential applications. Researchers are increasingly exploring its role in drug discovery, particularly in targeting enzyme inhibition and receptor modulation, aligning with current trends in precision medicine and small-molecule therapeutics.
The molecular structure of CAS No. 957892-26-1 features a 6-chloro-2-methylquinoline core substituted with a 4-methylphenyl group at the 4-position and an isopropoxyacetic acid moiety at the 3-position. This arrangement contributes to its lipophilicity and bioavailability, making it a candidate for oral drug formulations. Recent studies highlight its relevance in inflammatory pathways and metabolic disorders, addressing common search queries like "quinoline-based anti-inflammatory agents" and "small molecules for metabolic disease research."
In the context of green chemistry, [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid has been synthesized using eco-friendly catalysts and solvent-free conditions, reflecting the growing demand for sustainable synthetic methods. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to ensure purity, a topic frequently searched by quality control professionals and pharmaceutical chemists.
The compound's structure-activity relationship (SAR) is a focal point for researchers investigating structure-based drug design. Its chloro and methyl substituents enhance binding affinity to biological targets, while the isopropoxyacetic acid group improves water solubility. These properties align with trending searches like "optimizing quinoline pharmacokinetics" and "improving drug-like properties of heterocycles."
From a commercial perspective, CAS No. 957892-26-1 is available through specialty chemical suppliers with >98% purity, catering to high-throughput screening and medicinal chemistry projects. Its stability under ambient storage conditions and compatibility with automated synthesis platforms make it a practical choice for industrial-scale applications.
Emerging discussions in AI-driven drug discovery often reference quinoline scaffolds like this compound, as they are amenable to machine learning-based property prediction. This synergy between computational chemistry and experimental validation addresses popular queries such as "AI in small-molecule optimization" and "fragment-based drug design."
In summary, [6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid represents a versatile tool for modern pharmaceutical R&D. Its balanced physicochemical properties, combined with relevance to hot research areas, position it as a compound of enduring interest in both academic and industrial settings.
957892-26-1 ([6-Chloro-2-methyl-4-(4-methylphenyl)-3-quinolinyl](isopropoxy)acetic acid) Related Products
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)



